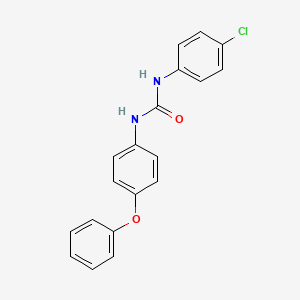

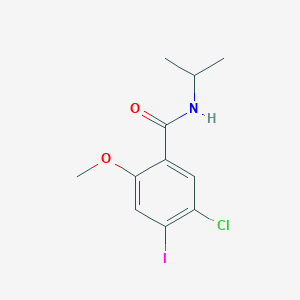

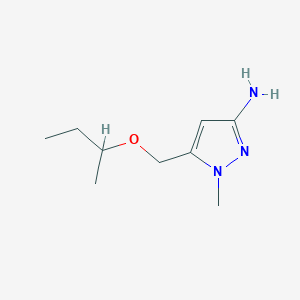

![molecular formula C16H16N4O2 B2895531 4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile CAS No. 343374-98-1](/img/structure/B2895531.png)

4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile” is a solid substance with a molecular weight of 282.3 . The IUPAC name for this compound is 4,6-diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile .

Molecular Structure Analysis

The molecular formula of this compound is C15H14N4O2 . It contains a furo[2,3-b]pyridine ring system, which is a pyridopyrimidine isomer with nitrogen atoms at specific positions .Applications De Recherche Scientifique

Synthesis and Reactivity

One study focused on the synthesis and reactivity of related pyridinecarbonitrile compounds, demonstrating the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives through chlorination and reaction with benzene-sulfonyl chloride, leading to a tris-sulfonyl derivative whose structure was verified by X-ray analysis (Katritzky et al., 1995). This highlights the chemical flexibility and potential for modification in pyridinecarbonitriles, suggesting avenues for creating compounds with specific properties.

Neurotropic Activity

Another study synthesized new diamino derivatives of pyrano[3,4-c]pyridines, identifying compounds with neurotropic properties through pharmacological testing. These compounds demonstrated potential in preventing clonic seizures and exhibited sedative effects, indicating their relevance in developing neuroactive drugs (Paronikyan et al., 2016).

Material Sciences

Research into pyridine derivatives also extends to material sciences, where compounds with pyridinecarbonitrile structures have been investigated for their potential in photovoltaic devices and as corrosion inhibitors. For example, some studies have synthesized molecules for bulk-heterojunction solar cells, demonstrating how the incorporation of pyridinecarbonitrile units can influence the photovoltaic performance and efficiency of these devices (Gupta et al., 2015).

Corrosion Inhibition

In addition, pyridine derivatives have been evaluated for their corrosion inhibition properties, showing effectiveness in protecting metals in aggressive environments. This application is critical in industrial settings where corrosion resistance is paramount for maintaining the integrity and longevity of metal components (Sudheer & Quraishi, 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of multiple amino groups and a carbonitrile group in its structure suggests it could form multiple bonds and interactions with target proteins, potentially altering their function .

Biochemical Pathways

Compounds with similar structures have been found to play roles in various biochemical pathways, including those involved in cell signaling, metabolism, and dna synthesis .

Pharmacokinetics

Its molecular weight (282.3 g/mol ) suggests it could be well-absorbed in the body. The presence of polar amino and carbonitrile groups could influence its distribution and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it could potentially interact with various cellular targets, leading to a range of possible effects. More research is needed to elucidate these effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s amino groups could undergo protonation or deprotonation depending on the pH, potentially affecting its interaction with targets .

Propriétés

IUPAC Name |

4,6-diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-4-2-3-5-13(9)21-8-10-6-11-14(18)12(7-17)15(19)20-16(11)22-10/h2-5,10H,6,8H2,1H3,(H4,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYKVPDVLMSCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2CC3=C(C(=C(N=C3O2)N)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

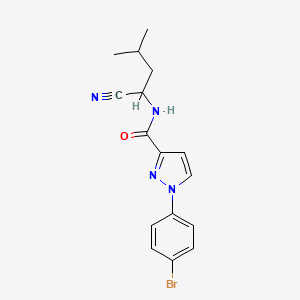

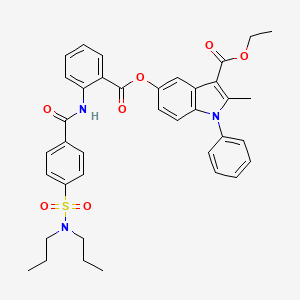

![4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2895454.png)

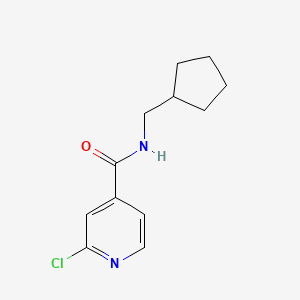

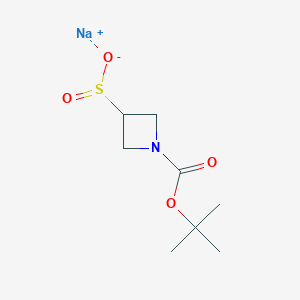

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)

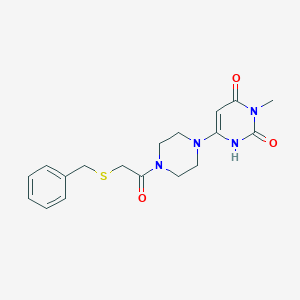

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)